molecular formula C12H7N3O3S B1296796 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 218144-79-7

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No. B1296796
CAS RN: 218144-79-7
M. Wt: 273.27 g/mol
InChI Key: SQURSOAJNRVVBR-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, otherwise known as NTO, is an organic compound belonging to the oxadiazole family. It is a heterocyclic compound with a five-membered ring containing two nitrogen and two oxygen atoms. NTO has been extensively studied for its potential applications in various scientific research fields due to its unique properties.

Scientific Research Applications

Synthesis and Characterization

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and its derivatives have been synthesized through various chemical reactions involving precursors like 3-nitrobenzoic acid. These compounds have been characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry to elucidate their structures. The process involves converting 3-nitrobenzoic acid into ester, hydrazide, and subsequently to 1,2,4-oxadiazole derivatives, showcasing the compound's versatility in synthetic organic chemistry (Aziz‐ur‐Rehman et al., 2013).

Antimicrobial Activity

The antimicrobial properties of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole derivatives have been extensively studied, with compounds exhibiting significant activity against a broad spectrum of bacterial and fungal strains. This includes both gram-positive and gram-negative bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (D. Joshi & K. Parikh, 2013).

Antifungal and Apoptotic Effects

Specific derivatives of 1,2,4-oxadiazole have shown potent antifungal effects against various Candida species, coupled with apoptotic effects, indicating their potential use in antifungal therapies. The compounds' ability to induce apoptosis in fungal cells while being non-toxic to healthy cells underscores their therapeutic potential (B. Çavușoğlu, L. Yurttaş, & Z. Cantürk, 2018).

Optoelectronic and Sensor Applications

The photophysical properties of thiophene-substituted 1,2,4-oxadiazole derivatives have been studied for their potential applications in optoelectronics and as sensors. These studies reveal the compounds' suitability for use in photonic, sensor, and optoelectronic devices, thanks to their promising photophysical characteristics and their ability to interact selectively with metal ions (L. Naik et al., 2021).

Corrosion Inhibition

Oxadiazole derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. Their high inhibition efficiency, confirmed through various spectroscopic and electrochemical methods, showcases their potential in industrial applications to protect metals against corrosion (Vikas Kalia et al., 2020).

properties

IUPAC Name

3-(3-nitrophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c16-15(17)9-4-1-3-8(7-9)11-13-12(18-14-11)10-5-2-6-19-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQURSOAJNRVVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341478
Record name 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

CAS RN

218144-79-7
Record name 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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